molecular formula C23H31NO2 B2375794 Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate CAS No. 477856-78-3

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate

Cat. No. B2375794
CAS RN: 477856-78-3
M. Wt: 353.506
InChI Key: MBAPNRRMDJQZEB-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C23H31NO2 . It holds immense potential for scientific research and exhibits unique properties that make it a valuable asset in various research applications.


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate is defined by its molecular formula, C23H31NO2 . The exact arrangement of these atoms in space, known as the compound’s conformation, can influence its reactivity and properties.

Scientific Research Applications

  • Synthesis and Optical Properties : Abdullmajed et al. (2021) explored the synthesis of Schiff base compounds derived from ethyl-4-amino benzoate, focusing on their optical nonlinear properties. The study found significant optical limiting properties in these compounds, suggesting potential use in optical applications (Abdullmajed et al., 2021).

  • Preparative Method for Esters of Amino Acids : Research by MacLaren (1972) presented a method for protecting amino groups of amino acids using ethyl ecetoacetate, leading to derivatives that could be alkylated at the carboxyl group. This method offers a preparative approach for various ester derivatives of amino acids (MacLaren, 1972).

  • Synthesis of Peptidyl Derivatives : Angelastro et al. (1992) synthesized Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound derived from a Reformatsky reaction, suggesting its potential as a proteinase inhibitor (Angelastro et al., 1992).

  • Antimicrobial Evaluation : A study by Spoorthy et al. (2021) focused on synthesizing and evaluating the antimicrobial activity of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. The compounds showed potential anti-microbial properties, making them candidates for further study in this field (Spoorthy et al., 2021).

  • Apoptosis-Inducing Agents for Cancer : Research by Gad et al. (2020) involved the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives, evaluating their cytotoxicity against cancer cell lines. Some derivatives showed promising antiproliferative potential, suggesting their use in anticancer therapeutics (Gad et al., 2020).

  • Prodrug Development for Neuropathic Pain : A study by Rais et al. (2017) synthesized a series of prodrugs from hydroxamate-based inhibitors of glutamate carboxypeptidase II, aiming to improve oral pharmacokinetics for neuropathic pain treatment. The prodrugs showed enhanced plasma exposure, indicating their potential as oral therapy agents (Rais et al., 2017).

  • Synthesis of Azo-Schiff Bases : Menati et al. (2020) reported the synthesis of a new azo-Schiff base, Ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and studied its crystal structure. This research contributes to the development of novel organic compounds with potential applications in various fields (Menati et al., 2020).

properties

IUPAC Name

ethyl 4-[(4-heptylphenyl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-3-5-6-7-8-9-19-10-12-20(13-11-19)18-24-22-16-14-21(15-17-22)23(25)26-4-2/h10-17,24H,3-9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAPNRRMDJQZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate

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